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Compound of Interest

Compound Name: 4-Pentyn-2-ol

Cat. No.: B120216 Get Quote

For researchers, scientists, and professionals in drug development, access to accurate and

comprehensive spectral data is paramount for the identification, characterization, and quality

control of chemical compounds. This guide provides a comparative analysis of publicly

accessible spectral databases for the compound 4-Pentyn-2-ol, focusing on Mass

Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy data.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the spectral data for 4-Pentyn-2-ol available from three

prominent public databases: the National Institute of Standards and Technology (NIST)

WebBook, the Spectral Database for Organic Compounds (SDBS), and data aggregated in

PubChem, which often originates from collections such as SpectraBase.

Table 1: Mass Spectrometry (MS) Data Comparison
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Database m/z Relative Intensity (%)

NIST WebBook 27 22.8

29 18.5

39 39.1

41 30.4

45 100

53 19.6

69 13.0

83 2.2

84 0.8

SDBS 27 237

29 158

39 459

41 305

45 999

53 184

69 114

83 23

84 9

Table 2: ¹³C Nuclear Magnetic Resonance (¹³C NMR) Data Comparison
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Database Chemical Shift (ppm)

SDBS 22.99

29.00

61.21

69.11

84.14

PubChem (SpectraBase) 23.3

29.2

61.4

69.0

84.3

Table 3: ¹H Nuclear Magnetic Resonance (¹H NMR) Data Comparison

Database
Chemical Shift
(ppm)

Multiplicity Integration

SDBS 1.25 Doublet 3

1.98 Triplet 1

2.28 Doublet of Doublets 2

2.85 Singlet (broad) 1

3.93 Multiplet 1

PubChem

(SpectraBase)
1.24 Doublet 3

1.97 Triplet 1

2.27 Multiplet 2

3.92 Multiplet 1
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Table 4: Infrared (IR) Spectroscopy Data Comparison

Database Wavenumber (cm⁻¹)

SDBS 636

912

1061

1119

1375

1456

2119

2932

2978

3291

3362

PubChem (SpectraBase) 636

913

1061

1119

1375

2118

2977

3290

3365

Experimental Protocols
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Detailed experimental protocols are often crucial for reproducing or comparing spectral data.

The availability of this information varies across databases.

NIST WebBook: For the mass spectrum of 4-Pentyn-2-ol, the NIST WebBook provides basic

information, stating it is an electron ionization (EI) mass spectrum.[1][2][3] However, it often

lacks detailed parameters such as the specific instrument used, ionization energy, or sample

introduction method.

SDBS: The Spectral Database for Organic Compounds generally offers more comprehensive

experimental details. For 4-Pentyn-2-ol, the following parameters are provided:

¹H NMR: 90 MHz spectrometer, CDCl₃ solvent.

¹³C NMR: 22.5 MHz spectrometer, CDCl₃ solvent.

IR: Liquid film technique.

MS: JEOL JMS-01SG-2 instrument, 75 eV ionization energy.

PubChem (SpectraBase): The level of detail in PubChem is dependent on the original data

source. For the SpectraBase entries for 4-Pentyn-2-ol, the following is noted:

¹H NMR: Varian CFT-20 instrument.[2]

¹³C NMR: Information on the instrument is not readily available in the summary.

IR: Bruker IFS 85 instrument using a cell technique.[2]

Visualization of the Comparison Workflow
To effectively compare spectral data from various databases, a structured workflow is essential.

The following diagram, generated using the DOT language, illustrates this process.
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Workflow for comparing spectral data from different databases.

In conclusion, while there is a good consensus on the spectral data for 4-Pentyn-2-ol across

the NIST WebBook, SDBS, and PubChem, the level of detail regarding experimental protocols

varies. For researchers requiring in-depth experimental parameters for method development or

validation, SDBS currently provides the most comprehensive information among the free

databases. PubChem serves as an excellent aggregator, often providing links to multiple data

sources. The NIST WebBook remains a primary and reliable source, particularly for mass

spectral data. The choice of database will ultimately depend on the specific needs of the

researcher, balancing the required depth of experimental detail with the breadth of available

data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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